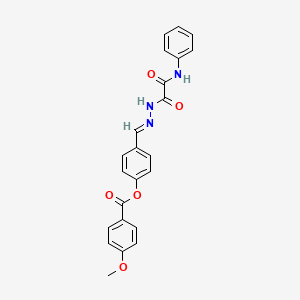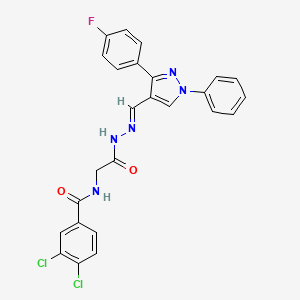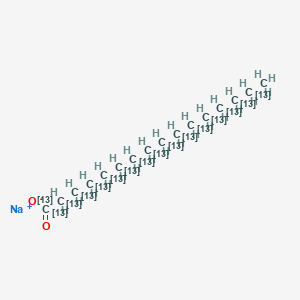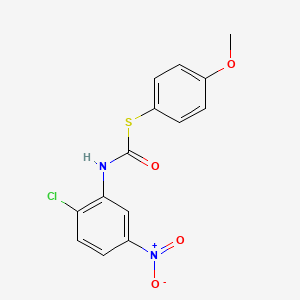![molecular formula C13H14Cl5N3OS B11945097 2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a thiourea group, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions to form the thiourea derivative. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as crystallization and chromatography are used to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorophenyl isothiocyanate
- 2,2,2-Trichloroethylamine
- Isobutyryl chloride
Uniqueness
N-(2,2,2-TRICHLORO-1-(3-(2,4-DICHLORO-PHENYL)-THIOUREIDO)-ETHYL)-ISOBUTYRAMIDE is unique due to its combination of multiple chlorine atoms and a thiourea group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H14Cl5N3OS |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
2-methyl-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C13H14Cl5N3OS/c1-6(2)10(22)20-11(13(16,17)18)21-12(23)19-9-4-3-7(14)5-8(9)15/h3-6,11H,1-2H3,(H,20,22)(H2,19,21,23) |
InChI-Schlüssel |
MGJIKKLPQUBKLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)





![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)




